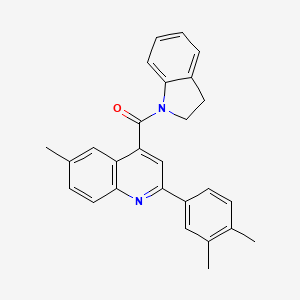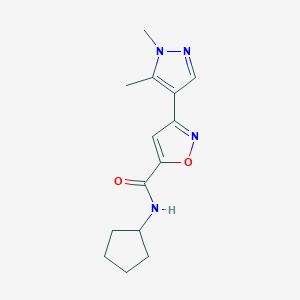
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine
Übersicht
Beschreibung
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has shown promising results in various studies related to biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine involves the inhibition of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of protein kinases such as AKT and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival (Liu et al., 2017).
Biochemical and Physiological Effects
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cell growth and induce cell death in certain cancer cell lines. Additionally, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines (Liu et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine in lab experiments is its specificity towards certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying the function of these enzymes in various biological processes. However, one of the limitations of using 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine is its potential toxicity towards normal cells. This compound has been shown to induce cell death in certain cancer cell lines, but it may also have toxic effects on normal cells (Liu et al., 2017).
Zukünftige Richtungen
There are several future directions for the use of 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine in scientific research. One potential direction is the development of more specific inhibitors of certain protein kinases. Another direction is the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the potential toxicity of 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine towards normal cells and to develop strategies to minimize this toxicity (Liu et al., 2017).
Conclusion
In conclusion, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine is a promising compound that has potential applications in various scientific research fields. This compound has been shown to selectively inhibit the activity of certain protein kinases and has demonstrated anti-inflammatory and anti-cancer effects. However, further studies are needed to determine the potential toxicity of this compound towards normal cells and to develop strategies to minimize this toxicity. Overall, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has the potential to be a useful tool for studying the function of certain enzymes and proteins in various biological processes.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has shown potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. This compound has been used as a tool for studying the role of certain proteins and enzymes in various biological processes. For example, 4-tert-butyl-6-(1-methoxy-1-methylethyl)-2-pyrimidinamine has been used to study the function of protein kinases and their role in cell signaling pathways (Liu et al., 2017).
Eigenschaften
IUPAC Name |
4-tert-butyl-6-(2-methoxypropan-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-11(2,3)8-7-9(12(4,5)16-6)15-10(13)14-8/h7H,1-6H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJYTGXGMRGTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)N)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966483 | |
| Record name | 6-tert-Butyl-4-(2-methoxypropan-2-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-4-(2-methoxypropan-2-yl)pyrimidin-2(1H)-imine | |
CAS RN |
5213-24-1 | |
| Record name | 6-tert-Butyl-4-(2-methoxypropan-2-yl)pyrimidin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4652161.png)
![dimethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}terephthalate](/img/structure/B4652175.png)
![4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4652178.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4652187.png)
![2-[(2-methoxyethyl)amino]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4652202.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4652238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)

